molecular formula C10H7BrN2O2 B10756471 (2-Amino-1,3-Oxazol-5-Yl)-(3-Bromophenyl)methanone

(2-Amino-1,3-Oxazol-5-Yl)-(3-Bromophenyl)methanone

Cat. No.: B10756471
M. Wt: 267.08 g/mol
InChI Key: YDCMMVTWXORJGO-UHFFFAOYSA-N
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Description

(2-Amino-1,3-oxazol-5-yl)-(3-bromophenyl)methanone is a compound that features a unique structure combining an oxazole ring with an amino group and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-amino-1,3-oxazol-5-yl)-(3-bromophenyl)methanone typically involves the formation of the oxazole ring followed by the introduction of the bromophenyl group. One common method involves the cyclization of an appropriate precursor, such as an amino alcohol, under acidic conditions to form the oxazole ring. The bromophenyl group can then be introduced via a substitution reaction using a brominated aromatic compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-1,3-oxazol-5-yl)-(3-bromophenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (2-amino-1,3-oxazol-5-yl)-(3-bromophenyl)methanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of interest in pharmacological studies .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers and other materials .

Mechanism of Action

The mechanism of action of (2-amino-1,3-oxazol-5-yl)-(3-bromophenyl)methanone involves its interaction with specific molecular targets. The amino group and oxazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The bromophenyl group can also participate in hydrophobic interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-1,3-oxazol-5-yl)-(3-bromophenyl)methanone is unique due to the presence of both an amino group and a bromophenyl group attached to the oxazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

(2-amino-1,3-oxazol-5-yl)-(3-bromophenyl)methanone

InChI

InChI=1S/C10H7BrN2O2/c11-7-3-1-2-6(4-7)9(14)8-5-13-10(12)15-8/h1-5H,(H2,12,13)

InChI Key

YDCMMVTWXORJGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CN=C(O2)N

Origin of Product

United States

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